molecular formula C2Br2N2O2 B14151647 Dibromofuroxan CAS No. 70134-71-3

Dibromofuroxan

Cat. No.: B14151647
CAS No.: 70134-71-3
M. Wt: 243.84 g/mol
InChI Key: GEYRXCTTWOTLTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromofuroxan typically involves the bromination of furoxan derivatives. One common method is the reaction of furoxan with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human intervention. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dibromofuroxan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert this compound to less oxidized forms.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state compounds, such as this compound oxides.

    Reduction: Reduced forms of this compound, such as this compound hydrides.

    Substitution: Substituted furoxan derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Dibromofuroxan has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of dibromofuroxan involves its interaction with molecular targets and pathways within biological systems. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furoxan: The parent compound of dibromofuroxan, characterized by the absence of bromine atoms.

    Monobromofuroxan: A derivative with only one bromine atom attached to the furoxan ring.

    Chlorofuroxan: A similar compound with chlorine atoms instead of bromine.

Uniqueness of this compound

This compound is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The bromine atoms enhance the electrophilic nature of the compound, making it more reactive in substitution and oxidation reactions. This increased reactivity can be advantageous in various synthetic and research applications.

Properties

CAS No.

70134-71-3

Molecular Formula

C2Br2N2O2

Molecular Weight

243.84 g/mol

IUPAC Name

3,4-dibromo-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C2Br2N2O2/c3-1-2(4)6(7)8-5-1

InChI Key

GEYRXCTTWOTLTG-UHFFFAOYSA-N

Canonical SMILES

C1(=NO[N+](=C1Br)[O-])Br

Origin of Product

United States

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